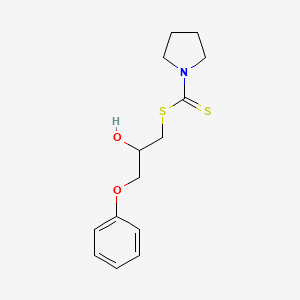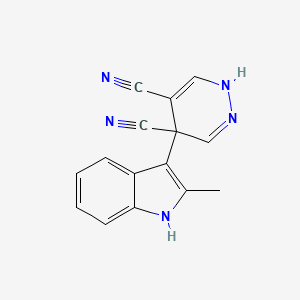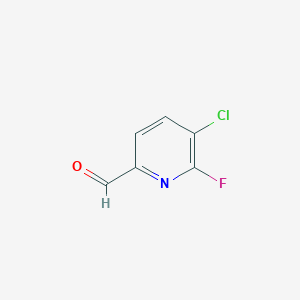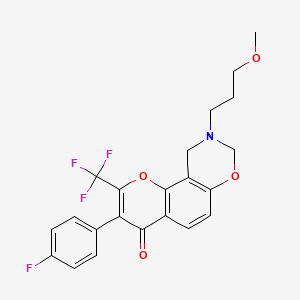
3-Chloro-4-fluorophenyl-(1-methyl-2-pyrrolyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-fluorophenyl-(1-methyl-2-pyrrolyl)methanol is an organic compound that features a pyrrole ring substituted with a 3-chloro-4-fluorophenyl group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluorophenyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with 1-methyl-2-pyrrolecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent like ethanol or methanol under controlled temperature conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-fluorophenyl-(1-methyl-2-pyrrolyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a fully saturated alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 3-chloro-4-fluorophenyl-(1-methyl-2-pyrrolyl)carboxaldehyde or carboxylic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-fluorophenyl-(1-methyl-2-pyrrolyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-chloro-4-fluorophenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-4-fluorophenyl-(1-methyl-2-pyrrolyl)carboxaldehyde
- 3-Chloro-4-fluorophenyl-(1-methyl-2-pyrrolyl)carboxylic acid
- 3-Chloro-4-fluorophenyl-(1-methyl-2-pyrrolyl)amine
Uniqueness
3-Chloro-4-fluorophenyl-(1-methyl-2-pyrrolyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H11ClFNO |
|---|---|
Molekulargewicht |
239.67 g/mol |
IUPAC-Name |
(3-chloro-4-fluorophenyl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C12H11ClFNO/c1-15-6-2-3-11(15)12(16)8-4-5-10(14)9(13)7-8/h2-7,12,16H,1H3 |
InChI-Schlüssel |
MKIIHTRXIQCDEO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC=C1C(C2=CC(=C(C=C2)F)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-({N-[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl}amino)(phenyl)ethanoic acid](/img/structure/B12640196.png)


![N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycyl-S-benzyl-L-cysteine](/img/structure/B12640220.png)

![(2Z)-2-cyano-N-[3-(1H-imidazol-1-yl)propyl]-3-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}prop-2-enamide](/img/structure/B12640225.png)
![2-bromo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12640226.png)
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylpentanoate](/img/structure/B12640227.png)

![N-(3,4-dichlorophenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B12640242.png)

![2-[3,5-Bis(phenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12640258.png)
![3-Amino-6-{4-Chloro-3-[(2,3-Difluorophenyl)sulfamoyl]phenyl}-N-Methylpyrazine-2-Carboxamide](/img/structure/B12640266.png)
![(3S)-3-(4-fluorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B12640278.png)
